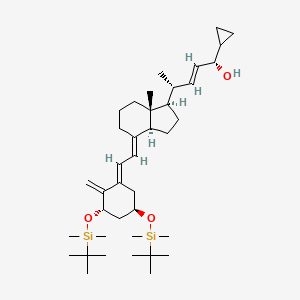

Bis-TBDMS-trans-calcipotriol

Description

BenchChem offers high-quality Bis-TBDMS-trans-calcipotriol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis-TBDMS-trans-calcipotriol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20+/t27-,32-,33-,34+,35-,36+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMYHZDULFSWLS-YFSXTQNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H68O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of Bis-TBDMS-trans-calcipotriol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Protection of a Potent Vitamin D Analog

Calcipotriol, a synthetic analog of vitamin D, is a cornerstone in the topical treatment of psoriasis.[1] Its therapeutic efficacy stems from its ability to bind to the vitamin D receptor (VDR), thereby modulating gene transcription involved in cell proliferation and differentiation.[1] In the multi-step synthesis of complex calcipotriol derivatives and related compounds, strategic protection of its reactive hydroxyl groups is paramount to prevent unwanted side reactions and ensure regioselectivity. This guide delves into the structure of a key protected intermediate, Bis-TBDMS-trans-calcipotriol, providing a comprehensive overview for professionals in drug development and chemical synthesis.

The Molecular Architecture of Bis-TBDMS-trans-calcipotriol

Bis-TBDMS-trans-calcipotriol is a derivative of calcipotriol where two of its three hydroxyl groups are protected by tert-butyldimethylsilyl (TBDMS) ethers. This protection strategy is crucial for synthetic manipulations of the remaining unprotected hydroxyl group or other parts of the molecule.

Core Structure: Calcipotriol

The foundational structure is calcipotriol, a triol with the chemical formula C₂₇H₄₀O₃.[2] It possesses three hydroxyl (-OH) groups at positions 1, 3, and 24.[1] The hydroxyls at positions 1 and 3 are secondary and are located on the A-ring (the cyclohexane ring), while the hydroxyl at position 24 is a tertiary alcohol situated on the side chain.

The Protecting Groups: Tert-butyldimethylsilyl (TBDMS)

The TBDMS group, with its bulky tert-butyl substituent, is a robust protecting group for alcohols, offering significant steric hindrance that shields the oxygen atom from nucleophilic attack and acidic conditions. Its stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyls.

Structural Elucidation of Bis-TBDMS-trans-calcipotriol

The systematic IUPAC name for Bis-TBDMS-trans-calcipotriol is (E,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol.[2] This nomenclature definitively indicates that the TBDMS groups are attached to the oxygen atoms at the 3rd and 5th positions of the methylidenecyclohexylidene ring system, which correspond to the 1st and 3rd positions of the A-ring in the parent calcipotriol structure. This selective protection leaves the tertiary hydroxyl group at position 24 available for further chemical modification.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 112849-27-1 | [3][4] |

| Molecular Formula | C₃₉H₆₈O₃Si₂ | [3][4] |

| Molecular Weight | 641.13 g/mol | [4] |

| Appearance | Clear Oil or Off-white Powder | [3][5] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [3] |

Visualizing the Structure

Caption: Molecular structure of Bis-TBDMS-trans-calcipotriol.

Synthesis and Methodologies

The synthesis of Bis-TBDMS-trans-calcipotriol involves the selective protection of the two secondary hydroxyl groups at positions 1 and 3 of calcipotriol, while leaving the tertiary hydroxyl group at position 24 unreacted. This selectivity is typically achieved due to the greater steric hindrance around the tertiary alcohol.

General Experimental Protocol for Silylation

Step-by-Step Methodology:

-

Dissolution: Calcipotriol is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Addition of Base: A suitable base, typically imidazole or triethylamine, is added to the solution. The base acts as a proton scavenger for the hydrochloric acid generated during the reaction and can also catalyze the reaction.

-

Silylating Agent: Tert-butyldimethylsilyl chloride (TBDMS-Cl) is added to the reaction mixture, usually in a slight excess (e.g., 2.2 to 2.5 equivalents) to ensure complete protection of both secondary hydroxyl groups. The reaction is typically carried out at room temperature or slightly below.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material (calcipotriol) is consumed.

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate or ammonium chloride. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system, such as a mixture of hexane and ethyl acetate, to afford the pure Bis-TBDMS-trans-calcipotriol.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Silyl ethers are susceptible to hydrolysis, so the exclusion of water is critical for achieving high yields.

-

Aprotic Solvent: Aprotic solvents like DCM and DMF are used because they do not have acidic protons that can interfere with the reaction.

-

Choice of Base: Imidazole is often preferred as it can act as a nucleophilic catalyst, accelerating the silylation reaction.

-

Stoichiometry of Silylating Agent: A slight excess of TBDMS-Cl is used to drive the reaction to completion and ensure both secondary hydroxyls are protected.

-

Purification: Column chromatography is a standard and effective method for separating the desired bis-silylated product from any mono-silylated byproducts and unreacted starting material.

Analytical Characterization

While specific spectral data for Bis-TBDMS-trans-calcipotriol is not widely published, the structure can be unequivocally confirmed using a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the TBDMS groups, including a singlet at around 0.0 ppm for the six methyl protons on the silicon atom and another singlet at approximately 0.9 ppm for the nine protons of the tert-butyl group. The disappearance of the signals corresponding to the hydroxyl protons at positions 1 and 3, and the upfield shift of the protons on the carbons bearing the newly formed silyl ethers, would confirm the successful protection.

-

¹³C NMR: The carbon NMR spectrum would show new signals corresponding to the carbons of the TBDMS groups.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₃₉H₆₈O₃Si₂) by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern could also provide structural information.

Applications in Drug Development

Bis-TBDMS-trans-calcipotriol serves as a crucial intermediate in the synthesis of novel vitamin D analogs. By protecting the hydroxyl groups on the A-ring, chemists can selectively perform reactions on the side chain, including modifications to the tertiary alcohol at position 24 or the double bonds. These modifications are aimed at developing new therapeutic agents with improved efficacy, better side-effect profiles, or different pharmacological properties for the treatment of psoriasis and other conditions.

Conclusion

The structure of Bis-TBDMS-trans-calcipotriol represents a strategic application of protecting group chemistry in the synthesis of complex pharmaceutical molecules. The selective protection of the 1,3-diol system of calcipotriol with robust TBDMS groups enables a wide range of synthetic transformations, paving the way for the development of next-generation vitamin D analogs. A thorough understanding of its structure and the principles behind its synthesis is essential for researchers and scientists working in the field of medicinal chemistry and drug development.

References

-

PubChem. (n.d.). Calcipotriol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Bis-TBDMS-trans-calcipotriol. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Bis-TBDMS-trans-calcipotriol. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Enantioselective Silylation of Acyclic and Cyclic Triols: Application to Total Syntheses of Cleroindicins D, F, and C. Retrieved from [Link]

-

Taizhou Crene Biotechnology Co., Ltd. (n.d.). Bis-TBDMS-trans-calcipotriol cas 112849-27-1. Retrieved from [Link]

-

Wikipedia. (n.d.). Calcipotriol. Retrieved from [Link]

Sources

- 1. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis-TBDMS-trans-calcipotriol | C39H68O3Si2 | CID 13917667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bis-TBDMS-trans-calcipotriol | 112849-27-1 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Bis-TBDMS-trans-calcipotriol CAS NO.112849-27-1, CasNo.112849-27-1 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

The Architect of Epidermal Homeostasis: A Technical Guide to the Mechanism of Action of Calcipotriol and its Protected Analogs

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a deep dive into the molecular mechanisms underpinning the therapeutic efficacy of calcipotriol and its protected analogs in hyperproliferative skin disorders, with a primary focus on psoriasis. As a senior application scientist, the following content is structured to deliver not just a recitation of facts, but a causal narrative that informs experimental design and interpretation.

Introduction: Calcipotriol as a Keystone in Psoriasis Management

Psoriasis is a chronic autoimmune disease characterized by the hyperproliferation and aberrant differentiation of keratinocytes, driven by a complex interplay of genetic and immunological factors.[1] Calcipotriol, a synthetic analog of the active form of vitamin D3, calcitriol, has emerged as a cornerstone of topical therapy for this condition.[2] Its therapeutic success lies in its ability to normalize the pathological processes in the psoriatic epidermis with a favorable safety profile, primarily due to its significantly lower impact on systemic calcium metabolism compared to its natural counterpart.[2][3] The term "protected analogs" in the context of this guide refers to two key concepts: firstly, synthetic vitamin D3 analogs such as tacalcitol and maxacalcitol, which possess structural modifications that alter their pharmacokinetic and pharmacodynamic properties, and secondly, advanced formulations designed to enhance the chemical stability and delivery of calcipotriol.[4][5][6]

The Central Axis: The Vitamin D Receptor (VDR) and Genomic Signaling

The primary mechanism of action for calcipotriol and its analogs is mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[7]

Ligand Binding and Heterodimerization

Upon entering the keratinocyte, calcipotriol binds to the cytosolic VDR. This binding event induces a conformational change in the VDR, facilitating its heterodimerization with the Retinoid X Receptor (RXR).[4] This VDR-RXR heterodimer is the transcriptionally active complex.

Gene Regulation via Vitamin D Response Elements (VDREs)

The VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[4] This binding initiates the recruitment of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription. This genomic pathway is the principal driver of the therapeutic effects of calcipotriol.

The Triad of Therapeutic Effects

The genomic signaling cascade initiated by calcipotriol culminates in a triad of effects that collectively address the pathophysiology of psoriasis.

Inhibition of Keratinocyte Proliferation

Psoriasis is defined by uncontrolled keratinocyte proliferation.[1] Calcipotriol effectively curtails this by:

-

Downregulating pro-proliferative genes: It inhibits the expression of genes that drive cell cycle progression.

-

Inducing cell cycle arrest: It promotes the expression of cell cycle inhibitors, halting the rapid division of keratinocytes.

Promotion of Keratinocyte Differentiation

In psoriatic lesions, keratinocytes fail to differentiate properly, leading to the characteristic scaly plaques. Calcipotriol normalizes this process by:

-

Upregulating differentiation markers: It enhances the expression of key proteins involved in the formation of a healthy stratum corneum, such as involucrin and filaggrin.[8] This restores the skin's barrier function.

Immunomodulation: Quelling the Inflammatory Cascade

The inflammatory component of psoriasis is a critical therapeutic target. Calcipotriol exerts its immunomodulatory effects by:

-

Inhibiting T-cell proliferation and activation: It directly suppresses the activity of T-cells, which are key drivers of the psoriatic inflammatory response.[6]

-

Shifting the cytokine profile: It inhibits the production of pro-inflammatory cytokines associated with the Th1 and Th17 pathways, such as Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17), while promoting the expression of anti-inflammatory cytokines.[6]

-

Modulating dendritic cell function: It hinders the maturation and function of dendritic cells, which are crucial for initiating the adaptive immune response in psoriasis.[6]

Beyond the Genome: Non-Genomic Actions

While the genomic pathway is predominant, evidence suggests that calcipotriol may also exert rapid, non-genomic effects. These are initiated by the binding of calcipotriol to a putative membrane-bound VDR, leading to the activation of intracellular signaling cascades, such as those involving protein kinase C and MAP kinases.[7] These pathways can influence ion channel activity and other cellular processes, contributing to the overall therapeutic effect, although their precise role in psoriasis treatment is still under investigation.

A Comparative Look at Protected Analogs: Tacalcitol and Maxacalcitol

Tacalcitol and maxacalcitol are synthetic vitamin D3 analogs developed to optimize the therapeutic window of vitamin D-based therapies.[4][5]

-

Tacalcitol (1α,24-dihydroxyvitamin D3): This analog exhibits a strong affinity for the VDR and effectively inhibits keratinocyte proliferation and promotes differentiation.[4][9] Some studies suggest it may have a more favorable local tolerance profile compared to calcipotriol.[9]

-

Maxacalcitol (22-oxacalcitriol): Maxacalcitol also binds with high affinity to the VDR and is a potent inhibitor of keratinocyte proliferation and a modulator of inflammation.[5][10] It has been shown to be effective in treating psoriasis and other hyperproliferative skin conditions.[11]

| Analog | Key Structural Modification | VDR Binding Affinity | Key Therapeutic Characteristics |

| Calcipotriol | Cyclopropyl group in the side chain | High | Well-established efficacy and safety profile.[2] |

| Tacalcitol | Hydroxyl group at C24 | High | Effective in inhibiting proliferation and promoting differentiation; may have better local tolerance.[4][9] |

| Maxacalcitol | Oxygen atom at C22 (oxa-analog) | High | Potent inhibitor of keratinocyte proliferation and inflammation.[5][10] |

The "Protection" Paradigm: Enhancing Stability and Delivery

The chemical instability of calcipotriol, particularly in acidic environments and in the presence of certain other active ingredients like corticosteroids, presents a formulation challenge.[12] "Protected" formulations have been developed to overcome this:

-

Non-aqueous vehicles: Formulations using non-aqueous vehicles, such as ointments and gels, can improve the stability of calcipotriol when combined with corticosteroids like betamethasone, which are stable at a lower pH.[12]

-

Novel delivery systems: Advanced delivery systems, such as Polyaphron Dispersions (PAD), encapsulate the active ingredients, protecting them from degradation and enhancing their penetration into the skin.[6] Emulsions using bacterial exopolysaccharides have also shown promise in improving the stability and sustained release of calcipotriol.[13]

Experimental Protocols for Mechanistic Elucidation

The following are foundational, step-by-step protocols for investigating the mechanism of action of calcipotriol and its analogs.

VDR Competitive Binding Assay

This assay quantifies the affinity of a test compound for the VDR.

Methodology:

-

Prepare VDR source: Utilize recombinant human VDR or nuclear extracts from keratinocytes.

-

Radioligand: Use a tritiated high-affinity VDR ligand, such as [3H]-calcitriol.

-

Incubation: Incubate a fixed concentration of the radioligand and VDR source with increasing concentrations of the unlabeled test compound (e.g., calcipotriol, tacalcitol, or maxacalcitol).

-

Separation of bound and free ligand: Employ a method such as hydroxylapatite precipitation or size exclusion chromatography to separate the VDR-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) and calculate the equilibrium dissociation constant (Ki) to ascertain the binding affinity.[14][15]

VDR-Mediated Reporter Gene Assay

This assay measures the ability of a compound to activate VDR-mediated gene transcription.

Methodology:

-

Cell Culture: Culture a suitable cell line, such as human keratinocytes (e.g., HaCaT) or a cell line engineered to express the VDR.

-

Transfection: Co-transfect the cells with a VDR expression vector and a reporter plasmid containing a luciferase gene under the control of a VDRE-containing promoter. A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization.

-

Treatment: Treat the transfected cells with varying concentrations of the test compound.

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.[16][17]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the fold induction of luciferase activity against the compound concentration to determine the EC50 value (the concentration that elicits a half-maximal response).

Keratinocyte Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed keratinocytes (e.g., HaCaT or primary human keratinocytes) in a 96-well plate at a predetermined density.

-

Treatment: After allowing the cells to adhere, treat them with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[18][19]

-

Data Analysis: The absorbance is directly proportional to the number of viable, proliferating cells. Calculate the percentage of proliferation inhibition relative to an untreated control.

Analysis of Keratinocyte Differentiation Markers (Western Blot)

This technique is used to detect and quantify the expression of specific proteins, such as involucrin and filaggrin.

Methodology:

-

Cell Culture and Treatment: Culture keratinocytes and treat them with the test compound to induce differentiation.

-

Protein Extraction: Lyse the cells and extract the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the differentiation marker of interest (e.g., anti-involucrin or anti-filaggrin).

-

Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[20][21][22]

-

Data Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.

Analysis of Cytokine Production from Activated T-cells (ELISA)

This assay measures the concentration of specific cytokines secreted by T-cells.

Methodology:

-

T-cell Isolation and Activation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) and activate them in vitro using stimuli such as anti-CD3 and anti-CD28 antibodies.

-

Treatment: Culture the activated T-cells in the presence of varying concentrations of the test compound.

-

Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

-

ELISA (Enzyme-Linked Immunosorbent Assay): Use a commercially available ELISA kit for the specific cytokine of interest (e.g., IL-2, IL-17, IFN-γ). This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate to produce a colorimetric signal.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of the cytokine and use it to determine the concentration of the cytokine in the experimental samples.

Conclusion: A Multi-faceted Approach to Epidermal Regulation

The mechanism of action of calcipotriol and its protected analogs is a testament to the intricate regulation of cutaneous biology. By hijacking the endogenous vitamin D signaling pathway, these compounds orchestrate a multi-pronged attack on the pathological hallmarks of psoriasis. They not only normalize keratinocyte behavior but also quell the underlying inflammation. Understanding these detailed mechanisms is paramount for the rational design of novel, even more effective and safer therapies for psoriasis and other hyperproliferative and inflammatory skin diseases. The experimental protocols outlined herein provide a robust framework for the continued exploration and characterization of these and future dermatological therapeutics.

References

-

Tacalcitol Hydrate Mechanism of Action. Patsnap Synapse. (2024-07-17). [Link]

-

Maxacalcitol Uses and Mechanism of Action. Patsnap Synapse. (2024-06-14). [Link]

-

Peters DC, Balfour JA. Tacalcitol. A review of its pharmacology and therapeutic use in the management of psoriasis. Drugs. 1997 Aug;54(2):265-71; discussion 272. [Link]

-

Vitamin D receptor-mediated control of Soggy, Wise, and Hairless gene expression in keratinocytes. Journal of Endocrinology. [Link]

-

Phase III clinical study of maxacalcitol ointment in patients with palmoplantar pustulosis: A randomized, double-blind, placebo-controlled trial. The Journal of Dermatology. 2015. [Link]

-

Tacalcitol – Knowledge and References. Taylor & Francis. [Link]

-

Preparation of Calcipotriol Emulsion Using Bacterial Exopolysaccharides as Emulsifier for Percutaneous Treatment of Psoriasis Vulgaris. Molecules. 2019 Dec 20;25(1):E2. [Link]

-

Ligand-Independent Vitamin D Receptor Actions Essential for Keratinocyte Homeostasis in the Skin. International Journal of Molecular Sciences. [Link]

-

Psoriasis. Wikipedia. [Link]

-

Efficacy and Safety of Different Formulations of Calcipotriol/Betamethasone Dipropionate in Psoriasis: Gel, Foam, and Ointment. Journal of Clinical Medicine. 2021 Nov 28;10(23):5693. [Link]

-

Calcipotriol/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids. International Journal of Molecular Sciences. 2024 Jul 31;25(15):8293. [Link]

-

Barker JN, Ashton RE, Marks R, Harris RI, Berth-Jones J. Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator. British Journal of Dermatology. 1999 Aug;141(2):274-8. [Link]

-

Human Vitamin D Receptor - (NR1I1, VDR) Reporter Assay System. Indigo Biosciences. [Link]

-

[Calcipotriol]. Annales de Dermatologie et de Vénéréologie. 1997;124(5):385-93. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Optimal Differentiation of In Vitro Keratinocytes Requires Multifactorial External Control. PLOS ONE. 2013 Oct 7;8(10):e77507. [Link]

-

Comparison of the efficacy of calcipotriol and maxacalcitol in combination with narrow-band ultraviolet B therapy for the treatment of psoriasis vulgaris. Photodermatology, Photoimmunology & Photomedicine. 2006 Oct;22(5):257-60. [Link]

-

Knock-down of filaggrin influences the mitogen-activated protein kinases signaling pathway in normal human epidermal keratinocytes. médecine/sciences. [Link]

-

Preparation methods and thermal stability of calcipotriol solid lipid nanoparticles and efficacy in plaque psoriasis treatment. ResearchGate. [Link]

-

An Overview on Management of Psoriasis Using Calcipotriene and Its Amalgamation as Nano Based Drug Delivery System. Mater. Proc. 2023, 14(1), 38. [Link]

-

Western blotting detection for cytokeratin 5, 10, 14, and loricrin,... ResearchGate. [Link]

-

Keratinocyte derivation procedure in defined conditions. See... ResearchGate. [Link]

-

Zouboulis CC, Reichrath J. Vitamin D analogs in the treatment of psoriasis: where are we standing and where will we be going? Dermato-Endocrinology. 2010 Jan-Mar;2(1):3-8. [Link]

-

Effects of maxacalcitol, calcipotriol and calcipotriol/betamethasone... ResearchGate. [Link]

-

Kragballe K. Calcipotriol: a new drug for topical psoriasis treatment. Pharmacology & Toxicology. 1995 May;76(5):309-13. [Link]

-

RT-qPCR analysis of the transcript expression of the keratinocyte... ResearchGate. [Link]

-

Formulation development and evaluation of calcipotriol and prednicarbate for topical treatment of psoriasis. International Journal of Pharmacy and Pharmaceutical Sciences. 2014 Sep 15;6(9):345-354. [Link]

-

WHO Expert Committee on the Selection and Use of Essential Medicines: Application for inclusion of calcipotriol (calcipotriene). World Health Organization. 2006 Jun 6. [Link]

-

The VDR promotes keratinocyte gene expression. A, skin was isolated... ResearchGate. [Link]

-

Bylund DB, Toews ML. Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. 1993 Mar 1;264(3):C567-78. [Link]

-

Histologic morphology and involucrin, filaggrin, and keratin expression in normal canine skin from dogs of different breeds and coat types. The Canadian Journal of Veterinary Research. 2012 Jul;76(3):185-91. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Design and Characterization of Calcipotriol Proniosomal Gel: In-vivo Exploration against Imiquimod-induced Psoriasis in. Impactfactor. [Link]

-

Good practice guide for the application of quantitative PCR (qPCR). Gene-Quantification. [Link]

-

Abe M, Syuto T, Ishibuchi H, Sogabe Y, Yokoyama Y, Ishikawa O. Efficacy of high-concentration tacalcitol ointment in psoriasis vulgaris after changing from other high-concentration vitamin D3 ointments. Dermatology Online Journal. 2008 Feb 28;14(2):2. [Link]

-

Cytotoxicity assay (MTT method) in human keratinocytes HaCaT cell line... ResearchGate. [Link]

-

Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis. International Journal of Molecular Sciences. 2020 Sep 25;21(19):7089. [Link]

-

Vitamin D Receptor Is Required for Proliferation, Migration, and Differentiation of Epidermal Stem Cells and Progeny During Cutaneous Wound Repair. Journal of Investigative Dermatology. 2015 Jul;135(7):1867-1877. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Addressing Differentiation in Live Human Keratinocytes by Assessment of Membrane Packing Order. Frontiers in Cell and Developmental Biology. 2021;9:648939. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. 2016 Feb 14;2(1):1-10. [Link]

-

Radioligand binding methods: practical guide and tips. American Journal of Physiology. 1993 Mar;264(3 Pt 1):C567-78. [Link]

Sources

- 1. Psoriasis - Wikipedia [en.wikipedia.org]

- 2. [Calcipotriol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcipotriol: a new drug for topical psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Tacalcitol Hydrate? [synapse.patsnap.com]

- 5. What is Maxacalcitol used for? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Histologic morphology and involucrin, filaggrin, and keratin expression in normal canine skin from dogs of different breeds and coat types - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tacalcitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase III clinical study of maxacalcitol ointment in patients with palmoplantar pustulosis: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and Safety of Different Formulations of Calcipotriol/Betamethasone Dipropionate in Psoriasis: Gel, Foam, and Ointment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation of Calcipotriol Emulsion Using Bacterial Exopolysaccharides as Emulsifier for Percutaneous Treatment of Psoriasis Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. joe.bioscientifica.com [joe.bioscientifica.com]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. atcc.org [atcc.org]

- 20. Knock-down of filaggrin influences the mitogen-activated protein kinases signaling pathway in normal human epidermal keratinocytes | médecine/sciences [medecinesciences.org]

- 21. researchgate.net [researchgate.net]

- 22. docs.abcam.com [docs.abcam.com]

An In-depth Technical Guide to the Strategic Role of the TBDMS Protecting Group in Vitamin D Synthesis

Abstract

The chemical synthesis of vitamin D and its potent analogues, such as Calcitriol, represents a significant challenge in medicinal chemistry due to the molecule's complex structure and the presence of multiple reactive hydroxyl groups.[1][2] Efficient multi-step synthesis mandates a robust strategy for the selective protection and deprotection of these functional groups.[3] Among the arsenal of available protecting groups, the tert-butyldimethylsilyl (TBDMS) group has emerged as an indispensable tool, prized for its unique balance of stability and selective reactivity. This technical guide provides an in-depth analysis of the TBDMS group's core properties, its strategic application in convergent vitamin D synthesis, and detailed, field-proven protocols for its implementation. We will explore the causality behind its selection, its role in enabling key bond-forming reactions, and the precise conditions for its quantitative removal, offering researchers and drug development professionals a comprehensive resource for leveraging this critical technology.

The Imperative for Hydroxyl Protection in Vitamin D Synthesis

The hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D₃ (Calcitriol), and its analogues are characterized by hydroxyl groups at key positions (e.g., C1, C3, and C25) that are crucial for biological activity.[1][4] However, during synthesis, these nucleophilic and mildly acidic hydroxyls can interfere with a wide range of requisite chemical transformations, including organometallic additions (e.g., Grignard reactions), oxidations, and olefications.[5] To prevent unwanted side reactions and ensure the regioselective modification of the molecular scaffold, these groups must be temporarily "masked" or protected.

The ideal protecting group for a complex synthesis must exhibit:

-

Ease of Introduction: High-yielding reaction under mild conditions.

-

Robust Stability: Inertness to a broad spectrum of subsequent reaction conditions.

-

Orthogonality: The ability to be selectively removed without disturbing other protecting groups or sensitive functionalities within the molecule.[6]

-

High-Yielding Cleavage: Facile and clean removal under specific, non-destructive conditions.

The tert-butyldimethylsilyl (TBDMS) ether fulfills these criteria exceptionally well, establishing it as a cornerstone of modern vitamin D synthesis.[6]

Core Properties and Advantages of the TBDMS Group

The TBDMS group is a silyl ether formed by reacting an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl). Its utility stems directly from its structure, particularly the steric hindrance imparted by the bulky tert-butyl substituent.[7][8]

A Tale of Steric Hindrance: TBDMS vs. TMS

The fundamental difference between TBDMS and its simpler analogue, trimethylsilyl (TMS), is steric bulk.[7] The three methyl groups of TMS offer minimal hindrance, making TMS ethers easy to form but also highly susceptible to hydrolysis, often not surviving aqueous workups or chromatography.[9] The TBDMS group, with its large tert-butyl moiety, sterically shields the silicon-oxygen bond from the approach of nucleophiles or acid, dramatically enhancing its stability.[7][8]

Table 1: Physicochemical Properties of Common Silylating Agents

| Property | Trimethylsilyl Chloride (TMSCl) | Tert-butyldimethylsilyl Chloride (TBDMSCl) |

|---|---|---|

| Molecular Formula | C₃H₉ClSi | C₆H₁₅ClSi |

| Molecular Weight | 108.64 g/mol | 150.72 g/mol [7] |

| Appearance | Colorless liquid | White solid[7] |

| Boiling Point | 57 °C | 124-126 °C |

| Melting Point | -40 °C | 86-89 °C[7] |

Quantitative Stability and Synthetic Orthogonality

The enhanced stability of TBDMS ethers is not merely qualitative. TBDMS ethers are approximately 10,000 times more stable towards hydrolysis than their TMS counterparts.[7][8] This differential stability is the foundation of orthogonal protection strategies, where a labile TMS group can be cleaved under mild acidic conditions while a robust TBDMS group on the same molecule remains intact.[7]

Table 2: Relative Rates of Hydrolysis for Common Silyl Ethers

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

|---|---|---|

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10-100 |

| TBDMS (TBS) | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

| TBDPS (Tert-butyldiphenylsilyl) | 5,000,000 | ~20,000 |

Data compiled from multiple sources.[7]

This stability hierarchy allows the synthetic chemist to design complex sequences where different hydroxyls are unmasked at specific stages of the synthesis. For instance, a primary alcohol might be protected with TBDMS while a more sterically hindered or less reactive secondary alcohol is protected with the even more robust TBDPS group.[6][10]

Mechanism and Implementation: Protection and Deprotection Workflows

A key to the trustworthiness of the TBDMS group is its predictable and high-yielding reactivity under well-established conditions.

Protection of Alcohols

The standard protocol for forming a TBDMS ether involves reacting the alcohol with TBDMSCl in an aprotic solvent like dimethylformamide (DMF), using imidazole as a base and catalyst.[11] While stronger bases can be used, imidazole is uniquely effective. It reacts with TBDMSCl to form the highly reactive silylating agent, N-tert-butyldimethylsilylimidazole, in situ. This intermediate readily silylates the alcohol, and the regenerated imidazole is then free to continue the catalytic cycle.[11]

Caption: Mechanism of TBDMS protection catalyzed by imidazole.

Deprotection of TBDMS Ethers

The selective cleavage of the TBDMS group is most famously achieved using a source of fluoride ions, typically tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).[5][11][12] The efficacy of this method is driven by the exceptionally high strength of the silicon-fluoride (Si-F) bond, which has a bond energy of approximately 142 kcal/mol. The formation of this highly stable bond provides a powerful thermodynamic driving force for the reaction, allowing for rapid and clean cleavage under mild, neutral conditions.[9][11]

Caption: Fluoride-mediated deprotection of a TBDMS ether.

While fluoride is the most common method, TBDMS ethers can also be cleaved under acidic conditions (e.g., acetic acid/water or catalytic HCl in methanol), although these conditions are less mild and may not be suitable for acid-sensitive substrates.[7][11]

Strategic Application in a Convergent Vitamin D Synthesis

Modern syntheses of vitamin D analogues are typically convergent, meaning the A-ring and the CD-ring/side-chain portions of the molecule are synthesized separately and then coupled together in a late-stage key reaction.[1][4] The TBDMS group is instrumental throughout this process.

A representative workflow is as follows:

-

Starting Material Protection: The synthesis often begins with a readily available steroid or vitamin D₂ precursor. The C3-hydroxyl group is protected as a TBDMS ether to shield it from subsequent reactions.[4][13]

-

Fragment Synthesis:

-

CD-Ring/Side-Chain: With the C3-OH protected, the side chain of the precursor can be cleaved (e.g., via ozonolysis) and rebuilt to introduce desired functionality, such as the C25-hydroxyl.[4] The TBDMS group is stable to these oxidative and subsequent reductive or organometallic steps.

-

A-Ring: The A-ring fragment, often a phosphine oxide for use in a Wittig-Horner reaction, is synthesized separately, also employing protecting groups as needed.[1][4]

-

-

Key Coupling Reaction: The protected A-ring and CD-ring fragments are coupled, typically via a Wittig-Horner or Julia olefination, to construct the full carbon skeleton and the characteristic triene system of vitamin D.[1][4][14] The TBDMS group is inert to the strong basic conditions (e.g., n-BuLi) used in these reactions.

-

Final Deprotection: In the final step of the synthesis, the TBDMS protecting group(s) are removed, typically with TBAF, to unveil the free hydroxyls and yield the final vitamin D analogue.[1][4]

Caption: General workflow for convergent vitamin D synthesis.

Self-Validating Experimental Protocols

The following protocols are representative of the standard, field-proven methodologies for the protection and deprotection of hydroxyls using TBDMS chemistry.

Protocol 1: TBDMS Protection of a Secondary Alcohol

Objective: To protect a hydroxyl group in a vitamin D precursor using TBDMSCl and imidazole.

Materials:

-

Vitamin D precursor (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.5 eq)

-

Imidazole (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol substrate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

-

Stir the solution at room temperature until all solids have dissolved.

-

Add TBDMSCl (1.5 eq) portion-wise to the solution. A mild exotherm may be observed.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.

-

Upon completion, carefully pour the reaction mixture into an equal volume of water and transfer to a separatory funnel.

-

Extract the aqueous phase three times with diethyl ether or ethyl acetate.[7][8]

-

Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine to remove residual DMF and imidazole salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS ether.

Protocol 2: Fluoride-Mediated Deprotection of a TBDMS Ether

Objective: To cleave a TBDMS ether to reveal the free alcohol using TBAF.

Materials:

-

TBDMS-protected substrate (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous THF under an inert atmosphere.[7]

-

Cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.[7]

-

Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.[7]

-

Extract the mixture three times with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[7]

-

Purify the crude alcohol product by flash column chromatography if necessary.

Conclusion

The tert-butyldimethylsilyl (TBDMS) protecting group is far more than a simple synthetic accessory; it is a strategic enabler in the complex, multi-step synthesis of vitamin D and its analogues.[6][8] Its superior stability compared to simpler silyl ethers provides the necessary robustness to withstand a wide array of synthetic transformations, while its clean and selective cleavage via fluoride ions offers the precision required in the final stages of synthesis.[7][11] By understanding the physicochemical principles that govern its stability and reactivity, and by employing validated, robust protocols, researchers in drug discovery and development can confidently navigate the intricate synthetic pathways to these vital therapeutic agents. The judicious application of TBDMS protection is, and will continue to be, a critical factor in the successful laboratory and industrial-scale production of vitamin D compounds.

References

-

tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]

-

Recent Developments Towards the Synthesis of Vitamin D Metabolites. ANTICANCER RESEARCH 40: 519-525 (2020). Available at: [Link]

-

Development of Efficient Chemical Syntheses of Vitamin D Degradation Products. In Vivo. Available at: [Link]

-

Protection of Alcohols. Chemistry LibreTexts. Available at: [Link]

-

Protection of alcohols (video). Khan Academy. Available at: [Link]

-

Development of Efficient Chemical Syntheses of Vitamin D Degradation Products (PDF). In Vivo. Available at: [Link]

-

Integrated Synthesis of Calcitriol and 26,27-Hexadeutero Calcitriol. ACS Omega. Available at: [Link]

-

Alcohol Protecting Groups. University of Windsor. Available at: [Link]

-

A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. Available at: [Link]

-

Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]

-

Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering. Available at: [Link]

-

Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Scribd. Available at: [Link]

-

Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. PNAS. Available at: [Link]

- Efficient processes for preparing steroids and vitamin d derivatives with the unnatural configuration at c20 (20 alpha-methyl) from pregnenolone. Google Patents.

-

Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Semantic Scholar. Available at: [Link]

-

Strategies for the Synthesis of 19-nor-Vitamin D Analogs. Molecules. Available at: [Link]

-

Synthesis and biological evaluation of calcioic acid. NIH National Center for Biotechnology Information. Available at: [Link]

-

A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol. ResearchGate. Available at: [Link]

-

TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. Available at: [Link]

-

Process for producing vitamin D3 derivatives. European Patent Office. Available at: [Link]

-

The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. MDPI. Available at: [Link]

-

Creative synthesis of novel vitamin D analogs for health and disease. Keio University. Available at: [Link]

-

Synthesis of vitamin D3 analogues with A-ring modifications to directly measure vitamin D levels in biological samples. PubMed. Available at: [Link]

-

How do protective groups aid in multi-step syntheses?. TutorChase. Available at: [Link]

Sources

- 1. endotherm-lsm.com [endotherm-lsm.com]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. tutorchase.com [tutorchase.com]

- 4. Development of Efficient Chemical Syntheses of Vitamin D Degradation Products | Anticancer Research [ar.iiarjournals.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. researchgate.net [researchgate.net]

- 14. keio.elsevierpure.com [keio.elsevierpure.com]

The Strategic Application of Bis-TBDMS-trans-calcipotriol in Convergent Calcipotriol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge of Calcipotriol

Calcipotriol, a potent synthetic analog of vitamin D, is a cornerstone in the topical treatment of psoriasis.[1][2] Its therapeutic efficacy stems from its ability to modulate cell proliferation and differentiation, though with significantly less impact on systemic calcium levels compared to the natural hormone.[3] The chemical architecture of calcipotriol, featuring a flexible triene system and a stereochemically rich side chain, presents a formidable synthetic challenge. Modern synthetic strategies have largely adopted a convergent approach, wherein the A-ring and the CD-ring/side-chain fragments are constructed independently and coupled at a late stage.[1][2][4][5] This methodology offers greater flexibility and efficiency over linear syntheses.

Within this convergent framework, the judicious use of protecting groups is paramount to ensure the chemo- and stereoselectivity of the synthetic route. This guide focuses on a critical synthetic intermediate, Bis-TBDMS-trans-calcipotriol , providing an in-depth examination of its synthesis, characterization, and strategic role in the total synthesis of calcipotriol.

The Cornerstone Intermediate: Bis-TBDMS-trans-calcipotriol

Bis-TBDMS-trans-calcipotriol (CAS 112849-27-1) is the di-silylated form of the immediate precursor to calcipotriol, where the hydroxyl groups at the C1 and C3 positions of the A-ring are protected as tert-butyldimethylsilyl (TBDMS) ethers.[6][7] The TBDMS group is favored in complex syntheses due to its steric bulk, which imparts stability across a wide range of reaction conditions, yet allows for mild and selective removal.[8][9]

The "trans" designation in the nomenclature refers to the E-geometry of the C22-C23 double bond in the side chain, a critical structural feature for the biological activity of calcipotriol.[3]

Synthetic Workflow: From Precursors to Calcipotriol

The synthesis of calcipotriol via the Bis-TBDMS-trans-calcipotriol intermediate can be conceptualized as a three-phase process:

-

Convergent Assembly : The synthesis of the A-ring and the CD-ring/side-chain fragments.

-

Protection and Coupling : The silylation of the A-ring precursor followed by coupling with the CD-ring fragment to yield the protected triol, which is then elaborated to Bis-TBDMS-trans-calcipotriol.

-

Deprotection : The final removal of the TBDMS groups to furnish calcipotriol.

Caption: A high-level overview of the convergent synthetic strategy for calcipotriol, highlighting the central role of the Bis-TBDMS protected intermediate.

Phase 1: Synthesis of the Precursor to Bis-TBDMS-trans-calcipotriol

The immediate precursor to Bis-TBDMS-trans-calcipotriol is the triol formed after the coupling of the A-ring and CD-ring fragments and subsequent side-chain elaboration. A key convergent synthesis described in the literature involves the coupling of a phosphine oxide derivative of the A-ring with a ketone representing the CD-ring and side chain. This is followed by further modifications to establish the full side chain of calcipotriol.

Phase 2: Synthesis and Purification of Bis-TBDMS-trans-calcipotriol

The protection of the diol precursor is a critical step to prevent unwanted side reactions during subsequent synthetic manipulations and to facilitate purification.

Experimental Protocol: Silylation of the Calcipotriol Precursor

Objective: To protect the C1 and C3 hydroxyl groups of the calcipotriol precursor as TBDMS ethers.

Materials:

-

Calcipotriol precursor triol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the calcipotriene triol (1 equivalent) in anhydrous DMF, add imidazole (5 equivalents).

-

Stir the solution at room temperature until all the imidazole has dissolved.

-

Add TBDMS-Cl (2.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Causality of Experimental Choices:

-

Imidazole: Acts as a base to deprotonate the hydroxyl groups, and also as a nucleophilic catalyst, forming a highly reactive silyl-imidazolium intermediate.

-

DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

-

Excess Reagents: An excess of imidazole and TBDMS-Cl is used to drive the reaction to completion.

Purification of Bis-TBDMS-trans-calcipotriol

The crude product is typically purified by flash column chromatography on silica gel.

Typical Conditions:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

The less polar nature of the TBDMS ethers compared to the precursor triol allows for efficient separation from any remaining starting material and mono-silylated byproducts.

Characterization of Bis-TBDMS-trans-calcipotriol

The identity and purity of the synthesized intermediate are confirmed using standard analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation | Appearance of new signals in the upfield region (around 0.0 ppm and 0.9 ppm) corresponding to the methyl and tert-butyl protons of the TBDMS groups. |

| ¹³C NMR | Structural confirmation | Appearance of new signals corresponding to the carbons of the TBDMS groups. |

| Mass Spec | Molecular weight confirmation | Observation of the molecular ion peak corresponding to the calculated mass of Bis-TBDMS-trans-calcipotriol (C₃₉H₆₈O₃Si₂), which has a molecular weight of approximately 641.1 g/mol .[7][10] |

| HPLC | Purity assessment | A single major peak indicating a high degree of purity. |

Phase 3: Deprotection to Yield Calcipotriol

The final step in the synthesis is the removal of the TBDMS protecting groups to unveil the C1 and C3 hydroxyls of calcipotriol.

Experimental Protocol: Deprotection of Bis-TBDMS-trans-calcipotriol

Objective: To selectively cleave the TBDMS ethers to yield calcipotriol.

Materials:

-

Bis-TBDMS-trans-calcipotriol

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)

-

Anhydrous THF

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Bis-TBDMS-trans-calcipotriol (1 equivalent) in anhydrous THF.

-

To this solution, add TBAF (1 M in THF, 2.5 equivalents) dropwise at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude calcipotriol by flash column chromatography or preparative HPLC.

Causality of Experimental Choices:

-

TBAF: The fluoride ion has a high affinity for silicon, forming a strong Si-F bond and facilitating the cleavage of the Si-O bond.[11][12][13][14][15]

-

THF: A suitable solvent that dissolves both the silyl ether and the TBAF reagent.

-

Aqueous Workup: Necessary to remove the TBAF salts and other water-soluble byproducts.

Caption: A simplified representation of the TBAF-mediated deprotection of Bis-TBDMS-trans-calcipotriol to yield the final product, calcipotriol.

Conclusion: A Pivotal Intermediate for Efficient Synthesis

Bis-TBDMS-trans-calcipotriol is a crucial, well-defined intermediate in the convergent synthesis of calcipotriol. The use of the TBDMS protecting group allows for the robust and scalable production of this important therapeutic agent. The protocols and rationale outlined in this guide provide a technical foundation for researchers and drug development professionals engaged in the synthesis of vitamin D analogs and other complex molecules where strategic protection and deprotection are key to success.

References

-

Gu, J., Rodriguez, K. X., Kanda, Y., Yang, S., Ociepa, M., Wilke, H., ... & Baran, P. S. (2022). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. Proceedings of the National Academy of Sciences, 119(18), e2200814119. [Link]

-

Gu, J., Rodriguez, K. X., Kanda, Y., Yang, S., Ociepa, M., Wilke, H., ... & Baran, P. S. (2022). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. PubMed. [Link]

-

Gu, J., Rodriguez, K., Kanda, Y., Yang, S., Ociepa, M., Wilke, H., ... & Baran, P. (2021). Convergent Total Synthesis of (+)-Calcipotriol: A Scalable, Modular Approach to Vitamin D Analogs. ChemRxiv. [Link]

-

Gu, J., et al. (2021). Convergent Total Synthesis of (+)-Calcipotriol: A Scalable, Modular Approach to Vitamin D Analogs. ResearchGate. [Link]

-

ResearchGate. (n.d.). (A) Total synthesis of calcipotriol (7) and (B) late-stage application... ResearchGate. [Link]

-

Koshikiri, H., & Sodeoka, M. (2010). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. NIH Public Access. [Link]

-

Badilli, U., Amasya, G., Sen, T., & Tarimci, N. (2018). Chemical shift alterations in the 1 H-NMR spectra. ResearchGate. [Link]

-

ResearchGate. (n.d.). Scheme 2. Deprotection of TBDMS protected 8. i. 2.5 eq TBAF in THF.... ResearchGate. [Link]

-

Common Organic Chemistry. (n.d.). TBS Deprotection - TBAF. Common Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Calcipotriol. PubChem Compound Database. [Link]

-

Bartoszewicz, A., Kalek, M., Nilsson, J., & Stawiński, J. (2008). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Bis-TBDMS-trans-calcipotriol. PubChem Compound Database. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

-

Watson International. (n.d.). Bis-TBDMS-trans-calcipotriol CAS 112849-27-1. Watson International. [Link]

-

Hebei Dangtong Biological Technology Co., LTD. (n.d.). Bis-TBDMS-trans-calcipotriol CAS NO.112849-27-1. LookChem. [Link]

-

Wang, G., et al. (2016). Effect of the topical application of calcipotriol on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris. Experimental and Therapeutic Medicine, 12(4), 2395-2399. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. usbio.net [usbio.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 10. Bis-TBDMS-trans-calcipotriol | C39H68O3Si2 | CID 13917667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. TBS Deprotection - TBAF [commonorganicchemistry.com]

A Technical Guide to the Discovery and Synthesis of Novel Vitamin D Analogs

Foreword: Beyond Bone Health—The Rationale for Vitamin D Analog Development

The story of vitamin D begins with its identification as an essential nutrient for preventing rickets, cementing its role in calcium and phosphate homeostasis.[1] The hormonally active form, 1α,25-dihydroxyvitamin D₃ (calcitriol), is a potent steroid hormone that orchestrates mineral balance through its actions on the intestine, bone, and parathyroid gland.[2] However, the discovery of the vitamin D receptor (VDR) in tissues unrelated to mineral metabolism unveiled a vast landscape of "non-classical" actions, including potent regulation of cellular proliferation, differentiation, and immune responses.[3][4]

This pleiotropic activity suggested immense therapeutic potential for hyperproliferative and autoimmune disorders such as psoriasis, various cancers, and secondary hyperparathyroidism.[2][3] Direct therapeutic application of natural calcitriol, however, is severely hampered by a critical side effect: hypercalcemia.[2][3][5] The pharmacological doses required to achieve antiproliferative or immunomodulatory effects invariably disrupt calcium homeostasis, leading to toxicity.[5]

This therapeutic dilemma is the fundamental driver behind the decades-long quest for novel vitamin D analogs. The central goal of this research field is to achieve a "dissociation" of effects: to design molecules that retain or enhance the desired therapeutic actions while minimizing calcemic activity.[3][6] This guide provides a technical overview of the core principles, synthetic strategies, and evaluation methodologies that underpin the discovery and development of these next-generation therapeutics. Over 3,000 analogs have been synthesized, leading to a dozen commercial medicines, demonstrating the success of this endeavor.[1][7]

The Molecular Target: Vitamin D Receptor (VDR) Signaling

All genomic actions of calcitriol and its analogs are mediated by the VDR, a ligand-inducible transcription factor belonging to the nuclear receptor superfamily.[8][9] Understanding this pathway is paramount to rational drug design.

The mechanism proceeds as follows:

-

Ligand Binding: The lipophilic calcitriol molecule enters the cell and binds to the VDR, which may reside in the cytoplasm or nucleus.[10] This binding occurs with high affinity (Kd ≈ 0.1 nM) within the receptor's Ligand Binding Domain (LBD).[4]

-

Conformational Change and Heterodimerization: Ligand binding induces a critical conformational change in the VDR's LBD. This new conformation facilitates the dissociation of corepressor proteins and promotes heterodimerization with a member of the retinoid X receptor (RXR) family.[10][11]

-

DNA Binding: The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs), typically located in the promoter regions of target genes.[4][11] The most common VDRE is a direct repeat of two hexameric sequences separated by three nucleotides (a DR3-type element).[10]

-

Transcriptional Regulation: The DNA-bound complex recruits a suite of coactivator proteins (e.g., SRC-1, DRIP) and histone acetyltransferases, which open the chromatin structure and enable the assembly of the basal transcription machinery, ultimately leading to the transcription of the target gene.[10][11]

This intricate process offers multiple points for intervention and is the basis for designing analogs with modified biological profiles.

Caption: The genomic signaling pathway of the Vitamin D Receptor (VDR).

Principles of Analog Design and Structure-Activity Relationships

The design of novel analogs is a systematic exploration of how structural modifications to the calcitriol scaffold affect its interaction with key proteins (VDR, DBP, metabolic enzymes) and, consequently, its biological activity profile. Modifications are typically focused on the side-chain, the A-ring, or the triene/CD-ring system.[12][13]

Side-Chain Modifications

The flexible side-chain is the most frequently modified part of the molecule, as these changes can profoundly influence both VDR binding and metabolic stability.

-

Rationale: The primary goal is to increase resistance to catabolism by the enzyme CYP24A1, which hydroxylates the side chain to initiate degradation. By sterically hindering or removing sites of hydroxylation, the half-life of the analog can be extended. Additionally, modifications can optimize the "fit" within the VDR's ligand-binding pocket, potentially increasing potency.

-

Key Strategies:

-

C20 Epimerization: Flipping the stereochemistry at C20 (the first carbon of the side chain) can alter the side chain's orientation, improving VDR affinity while maintaining low calcemic effects.[12][13]

-

Introduction of Double/Triple Bonds: Creating unsaturation (e.g., 16-ene, 23-ene) restricts conformational flexibility and can enhance potency.[14][15]

-

Alkylation/Fluorination: Adding methyl, ethyl, or cyclopropyl groups, or fluorine atoms (e.g., at C24, C26, C27), can block metabolic attack and increase biological activity.[16]

-

"Gemini" Analogs: The synthesis of analogs with two identical side chains at C20 has created a novel class of compounds with unique biological properties.[17]

-

A-Ring Modifications

The A-ring contains the critical 1α-hydroxyl group, essential for VDR activation. Modifications here are more subtle but can yield highly potent compounds.

-

Rationale: Changes to the A-ring can influence the orientation of the 1α-hydroxyl group, affecting VDR binding and transcriptional activity. The goal is to fine-tune this interaction for selective effects.

-

Key Strategies:

-

C2 Substitution: Introducing substituents at the C2 position has proven highly effective. 2α-substituted analogs are often more potent than their 2β counterparts.[12][13] For example, 2α-(3-hydroxypropoxy)-1α,25(OH)₂D₃ (OCT, Maxacalcitol) shows potent suppression of parathyroid hormone with reduced calcemic effects.[18]

-

19-nor Analogs: Removal of the C19-methylene group (which projects from C10) creates a more conformationally flexible molecule. 19-nor analogs, such as Paricalcitol, often exhibit significantly lower calcemic activity.[13]

-

CD-Ring and Non-Steroidal Modifications

While less common, modifications to the rigid CD-ring core or the complete replacement of the steroid scaffold represent advanced strategies.[19][20]

-

Rationale: The CD-ring serves as the structural anchor for the A-ring and the side-chain. Altering this core can fundamentally change the molecule's shape and properties. Non-steroidal mimics aim to replicate the key pharmacophoric features of calcitriol in a chemically simpler or novel scaffold.

-

Key Strategies:

-

D-Ring Expansion/Contraction: Synthesizing analogs with six-membered or four-membered D-rings.

-

Non-Steroidal Scaffolds: Development of VDR ligands based on biphenyl cores or even carborane cages that mimic the hydrophobic steroid structure.[12][13] These compounds demonstrate that the secosteroid backbone is not strictly required for VDR interaction.[13]

-

Synthetic Strategies: A Convergent Approach

The total synthesis of vitamin D analogs is a significant chemical challenge. The most prevalent and efficient strategy is a convergent synthesis, which involves the independent preparation of two complex fragments—the A-ring and the CD-ring/side-chain—followed by their coupling in a late-stage step.[1] This approach is highly modular, allowing for the facile creation of diverse analogs by simply swapping different A-ring or CD-ring synthons.[7]

Caption: A generalized workflow for the convergent synthesis of vitamin D analogs.

A cornerstone of this strategy is the Horner-Wadsworth-Emmons (HWE) olefination , which couples an A-ring phosphine oxide with a CD-ring ketone to construct the C6-C7 double bond of the triene system.[12][21] Other modern cross-coupling reactions, such as Sonogashira and Suzuki couplings, have also been employed to assemble the core structure.[1][12][13]

Biological Evaluation: A Self-Validating Screening Cascade

The development of a novel analog requires a rigorous and systematic biological evaluation process to characterize its activity profile. This process acts as a self-validating system, where data from each stage informs the decision to proceed to the next.

In Vitro Evaluation

Initial screening is performed using a battery of cell-free and cell-based assays to determine the fundamental properties of the analog.

-

VDR Binding Affinity: A competitive binding assay is used to determine the analog's affinity for the VDR relative to radiolabeled calcitriol. This provides the first indication of potential potency.[22]

-

Transcriptional Activity: Cell-based reporter gene assays are crucial. In this system, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a VDRE. The amount of light produced upon addition of the analog is directly proportional to its ability to activate the VDR-mediated transcriptional machinery.[22]

-

Cell Differentiation/Proliferation Assays: The antiproliferative and pro-differentiative effects are tested on relevant cell lines. For example, human leukemia cells (e.g., HL-60) are a classic model to assess the ability of analogs to induce differentiation.[6] Antiproliferative activity is often tested in cancer cell lines (e.g., breast, prostate, melanoma).[5]

-

Metabolic Stability: The analog is incubated with liver microsomes, which contain metabolic enzymes like CYP24A1, to determine its rate of degradation.[5][22] Analogs with longer half-lives are often desirable.

Protocol Example: VDR Competitive Binding Assay

Objective: To determine the relative binding affinity (RBA) of a novel vitamin D analog for the recombinant human Vitamin D Receptor (VDR).

Materials:

-

Recombinant human VDR-LBD (Ligand Binding Domain)

-

[³H]-1α,25(OH)₂D₃ (radiolabeled calcitriol)

-

Unlabeled 1α,25(OH)₂D₃ (for standard curve)

-

Test Analog

-

Assay Buffer (e.g., TEKGD buffer: Tris-HCl, EDTA, KCl, glycerol, DTT)

-

Dextran-coated charcoal suspension

-

Scintillation vials and scintillation fluid

Methodology:

-

Preparation of Standard Curve: Prepare a series of dilutions of unlabeled calcitriol (e.g., from 10⁻¹² M to 10⁻⁶ M). Prepare a similar dilution series for the test analog.

-

Binding Reaction: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of recombinant VDR-LBD, and a fixed concentration of [³H]-calcitriol (e.g., 0.1 nM).

-

Competition: Add increasing concentrations of either unlabeled calcitriol (for the standard curve) or the test analog to the reaction tubes. Include a "total binding" control (no unlabeled competitor) and a "non-specific binding" control (a 1000-fold excess of unlabeled calcitriol).

-

Incubation: Incubate the tubes at 4°C for 4-6 hours to allow the binding to reach equilibrium. Causality Note: Low temperature is used to maintain protein stability and minimize degradation of the ligand and receptor.

-

Separation of Bound and Free Ligand: Add a cold dextran-coated charcoal suspension to each tube and incubate for 10 minutes on ice with vortexing. The charcoal binds the free [³H]-calcitriol. Causality Note: The dextran coating prevents the charcoal from adsorbing the larger receptor-ligand complex.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes at 4°C. The charcoal pellet will contain the free radioligand, while the supernatant will contain the VDR-bound radioligand.

-

Quantification: Carefully transfer a defined volume of the supernatant to a scintillation vial, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Plot the CPM versus the log of the competitor concentration. The data will form a sigmoidal dose-response curve. Determine the IC₅₀ value (the concentration of competitor that displaces 50% of the bound [³H]-calcitriol) for both the standard calcitriol and the test analog. The Relative Binding Affinity (RBA) is calculated as: (IC₅₀ of Calcitriol / IC₅₀ of Test Analog) x 100%.

In Vivo Evaluation

Promising candidates from in vitro screening are advanced to animal models to assess their real-world physiological effects.

-

Calcemic Activity: This is the most critical in vivo test. Laboratory animals, typically rats or mice, are administered varying doses of the analog.[23] Serum calcium and phosphate levels are monitored over time to determine the dose at which hypercalcemia occurs.[5][6] This establishes the therapeutic window.

-

Efficacy Models: The analog is tested in disease-specific animal models. For example:

-

Psoriasis: Topical application on models of skin inflammation.[24]

-

Cancer: Systemic administration to animals bearing tumor xenografts to measure effects on tumor growth.

-

Secondary Hyperparathyroidism: Use in rodent models of chronic kidney disease to assess the suppression of parathyroid hormone (PTH).[18]

-

Rickets Models: Genetically modified rats, such as those deficient in the Cyp27b1 gene (which produces calcitriol), can be used to evaluate an analog's efficacy in ameliorating rickets symptoms.[22][25]

-

Clinical Success Stories and Data Summary

The principles outlined above have led to the successful development of several clinically important vitamin D analogs that offer a clear therapeutic advantage over the natural hormone.

| Analog Name | Key Structural Modification(s) | Primary Therapeutic Indication | Calcemic Activity Profile | Reference |

| Calcipotriol | Cyclopropyl group on side-chain at C24, C22-C23 double bond. | Psoriasis (topical) | Very low when applied topically. | [1][18] |

| Paricalcitol | 19-nor structure, Vitamin D₂ side-chain. | Secondary Hyperparathyroidism in CKD | Significantly lower than calcitriol. | [13][18] |

| Maxacalcitol | 22-oxa (oxygen replaces carbon at C22). | Psoriasis, Secondary Hyperparathyroidism | Lower than calcitriol. | [18] |

| Doxercalciferol | 1α-hydroxyvitamin D₂ (prodrug, activated in the liver). | Secondary Hyperparathyroidism in CKD | Comparable to calcitriol after activation. | [18] |

| Falecalcitriol | Hexafluorinated at C26 and C27. | Osteoporosis, Secondary Hyperparathyroidism | Reduced metabolism leads to potent effects. | [18] |